molecular formula C7H10O3 B3049680 (1r)-3-Oxocyclohexanecarboxylic Acid CAS No. 21531-43-1

(1r)-3-Oxocyclohexanecarboxylic Acid

Katalognummer B3049680
CAS-Nummer: 21531-43-1
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: WATQNARHYZXAGY-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-3-Oxocyclohexanecarboxylic Acid, also known as (1R)-3-OCCA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound has a unique structure, which allows it to be used in the synthesis of various natural products and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

  • Synthesis of Analogues of GABA : (1R,3S)- and (1S,3R)-3-aminocyclohexanecarboxylic acids, derived from (R)-3-oxocyclohexanecarboxylic acid, have been synthesized, with the latter showing similar potency to GABA in inhibiting the uptake of radioactive GABA by rat brain slices (Allan, Johnston, & Twitchin, 1981).
  • Synthesis of Enantiomerically Pure β‐Amino Acids : A method to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, which is a key building block for helical β-peptides, involves a one-pot procedure starting from (1R,2R)-cyclohexanedicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).

Applications in Asymmetric Synthesis

  • Chiral Solvating Agents : New compounds derived from (1R,2R)-1,2-diaminocyclohexane have been developed as chiral solvating agents (CSAs) for enantiodiscriminating chiral carboxylic acids, showing promising results (Yang et al., 2006).
  • Ligands in Asymmetric Allylic Alkylation : Diphosphines derived from condensation of (1R,2R)-1,2-diaminocyclohexane have been used as ligands in palladium-catalyzed asymmetric allylic alkylation, although with lower enantioselectivities compared to non-heterocyclic ligands (Sinou et al., 2004).

Pharmaceutical Applications

  • Synthesis of Vinyl-ACCA : The synthesis of (1R,2S)-vinyl-ACCA, a critical pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, demonstrates the high demand for asymmetric synthesis of this constrained amino acid (Sato et al., 2016).

Analytical Applications

  • Environmental Exposure to DINCH : Studies on the environmental exposure to DINCH, a plasticizer related to cyclohexane dicarboxylic acids, illustrate the utility of these compounds in understanding environmental health impacts (Silva et al., 2013).

Stereochemistry and Crystallography

  • Resolution of Chiral Enantiomers : The structural resolution of chiral enantiomers of cyclohexane-1,2-dicarboxylic acid demonstrates the relevance of these compounds in crystallography and stereochemistry (Smith, Wermuth, & Williams, 2012).

Eigenschaften

IUPAC Name

(1R)-3-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQNARHYZXAGY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513109
Record name (1R)-3-Oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21531-43-1
Record name (1R)-3-Oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Jones oxidation reagent was prepared from sulfuric acid (30 mL), CrO3 (8.1 g) and H2O (30 mL) in an ice/water bath. A solution of 3-hydroxycyclohexane-1-carboxylic acid (11 g, 76.3 mmol, 1.00 equiv) in acetone (150 mL) was added slowly the prepared Jones reagent at 0° C. in 30 min. After addition, the resulting solution was stirred for 2 h at room temperature and the solids were filtered out. The resulting solution was extracted with DCM (3×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate and concentrated under vacuum to give the desired 3-oxocyclohexane-1-carboxylic acid (8.7 g, crude) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r)-3-Oxocyclohexanecarboxylic Acid
Reactant of Route 2
(1r)-3-Oxocyclohexanecarboxylic Acid
Reactant of Route 3
(1r)-3-Oxocyclohexanecarboxylic Acid
Reactant of Route 4
(1r)-3-Oxocyclohexanecarboxylic Acid
Reactant of Route 5
(1r)-3-Oxocyclohexanecarboxylic Acid
Reactant of Route 6
(1r)-3-Oxocyclohexanecarboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.